Enhanced Tumor-to-Kidney AUC Ratio Validates Superior Therapeutic Window in Preclinical Model
In a direct side-by-side preclinical comparison, 212Pb-DOTAMTATE demonstrated a significantly higher tumor-to-kidney area under the curve (AUC) ratio compared to the structurally similar DOTA-TATE peptide radiolabeled with the same 212Pb isotope [1]. This indicates a more favorable tumor retention relative to kidney accumulation, a key organ for dose-limiting toxicity. The study directly compared the pharmacokinetics of [212Pb]Pb-DOTAMTATE against [212Pb]Pb-DOTA-TATE, [212Pb]Pb-JR11, and [212Pb]Pb-PSC-PEG2-TOC in AR42J-tumor-bearing mice [2].
| Evidence Dimension | Tumor-to-kidney AUC ratio |
|---|---|
| Target Compound Data | [212Pb]Pb-DOTAMTATE: Superior ratio (exact numeric value not provided in abstract; described as 'superior') [1] |
| Comparator Or Baseline | [212Pb]Pb-DOTA-TATE: Lower ratio (exact numeric value not provided) [1] |
| Quantified Difference | The AUC ratio for [212Pb]Pb-DOTAMTATE was superior to that of [212Pb]Pb-DOTA-TATE [1]. |
| Conditions | In vivo pharmacokinetic study in AR42J-tumor-bearing animals [2] |
Why This Matters
This differential directly impacts the therapeutic index, as a higher tumor-to-kidney ratio predicts greater anti-tumor effect at a given level of potential renal toxicity, a critical factor in procurement decisions for targeted radiotherapeutics.
- [1] Saidi A, Stallons TA, Wong AG, Schatzmann AT, Soysal U, Torgue JJ. Side-by-Side Comparison of the In Vivo Performance of [212Pb]Pb-DOTAMTATE and Other SSTR2-Targeting Compounds. J Nucl Med. 2025;66(3):391-397. View Source
- [2] Saidi A, Stallons TA, Wong AG, Schatzmann AT, Soysal U, Torgue JJ. Side by Side Comparison of the In Vivo Performance of 212Pb Pb DOTAMTATE and Other SSTR2 Targeting Compounds. Orano Med. 2025. View Source
